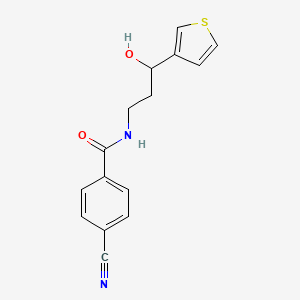

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-cyano-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c16-9-11-1-3-12(4-2-11)15(19)17-7-5-14(18)13-6-8-20-10-13/h1-4,6,8,10,14,18H,5,7H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBCAAHQDWTDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes to 4-Cyano-N-(3-Hydroxy-3-(thiophen-3-yl)propyl)benzamide

Stepwise Synthesis via Amide Coupling

The most widely reported method involves sequential synthesis of the 4-cyanobenzoyl chloride intermediate and the 3-hydroxy-3-(thiophen-3-yl)propylamine precursor, followed by amide bond formation.

Synthesis of 4-Cyanobenzoyl Chloride

- Starting Material : 4-Aminobenzoic acid is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

- Cyanide Substitution : The diazonium salt is treated with copper(I) cyanide (CuCN) in aqueous solution, yielding 4-cyanobenzoic acid.

- Chlorination : 4-Cyanobenzoic acid is refluxed with thionyl chloride (SOCl₂) to form 4-cyanobenzoyl chloride.

Reaction Conditions :

- Diazotization: 0–5°C, 2 h.

- Cyanide substitution: 60°C, 4 h.

- Chlorination: Reflux (70°C), 3 h.

Yield : 72–85% (over three steps).

Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propylamine

- Nucleophilic Addition : Thiophene-3-carbaldehyde undergoes a Grignard reaction with allylmagnesium bromide (CH₂=CHCH₂MgBr) in tetrahydrofuran (THF) to form 3-(thiophen-3-yl)propan-1-ol.

- Amination : The alcohol is converted to the amine via a Gabriel synthesis (phthalimide substitution) followed by hydrazinolysis.

Reaction Conditions :

- Grignard reaction: 0°C to room temperature, 12 h.

- Amination: Reflux in ethanol, 6 h.

Amide Coupling

4-Cyanobenzoyl chloride is reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Conditions :

- Temperature: 0°C to room temperature.

- Time: 4–6 h.

Characterization :

One-Pot Microwave-Assisted Synthesis

A streamlined approach employs microwave irradiation to accelerate the amide coupling step, reducing reaction times from hours to minutes.

Procedure :

- 4-Cyanobenzoic acid, 3-hydroxy-3-(thiophen-3-yl)propylamine, and coupling reagent HATU are dissolved in DMF.

- The mixture is irradiated at 100°C for 15 min.

Advantages :

Alternative Synthetic Strategies

Optimization and Challenges

Critical Parameters

Analytical and Purification Methods

Chromatography

Análisis De Reacciones Químicas

Types of Reactions

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzamide core and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Aplicaciones Científicas De Investigación

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of 4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s cyano group and thiophene ring may play crucial roles in its biological activity, potentially binding to specific receptors or enzymes and modulating their function .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key Structural Features Compared

Analysis :

- Thiophene Position : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl analogs (e.g., compounds 4a, 4b in ). The 3-position may alter electronic properties or steric interactions in binding pockets compared to 2-substituted thiophenes .

- Hydroxy vs. However, it may reduce membrane permeability relative to lipophilic groups .

- Core Modifications : Unlike Lecozotan (), which uses a piperazine-pyridinyl system, the target compound’s hydroxypropyl-thiophene chain may favor different receptor interactions (e.g., serotonin vs. dopamine receptors).

Molecular Docking Insights

- highlights 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide in sEH inhibition studies. Replacing the cyclopropyl group with a hydroxy-thiophene propyl chain (as in the target compound) may modulate enzyme binding via hydrogen bonding (from -OH) or π-π stacking (thiophene) .

Actividad Biológica

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a cyano group and a thiophene ring in its structure suggests potential interactions with biological targets, which may contribute to its pharmacological properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their functions. The thiophene moiety could play a critical role in these interactions due to its electronic properties and ability to form π-stacking interactions with aromatic residues in proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicate significant inhibitory effects on cell proliferation:

In comparison to standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or superior efficacy in inhibiting cancer cell growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms underlying this activity are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Properties :

A recent study evaluated several benzamide derivatives, including this compound, for their anticancer activities. The results showed that this compound induced apoptosis in cancer cells by modulating key apoptotic pathways, including caspase activation and Bcl-xL downregulation . -

Antimicrobial Efficacy :

Another research project focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for drug development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide?

Synthesis optimization requires precise control of reaction conditions. For analogous benzamide-thiophene derivatives, temperature (e.g., room temperature for coupling reactions), pH (neutral to slightly basic for amide bond formation), and reaction time (overnight stirring for completion) are crucial to minimize side products and maximize yields . Solvent choice (e.g., 1,4-dioxane or CH2Cl2) also influences reaction efficiency, as seen in thiophene-functionalized amide syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

A combination of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and LC-MS is critical. For example:

- NMR : Confirms the presence of the cyano group (δ ~110-120 ppm in <sup>13</sup>C NMR) and thiophene protons (δ ~6.5-7.5 ppm in <sup>1</sup>H NMR) .

- IR : Identifies amide C=O stretches (~1650 cm<sup>-1</sup>) and hydroxyl (O-H) peaks (~3200-3500 cm<sup>-1</sup>) .

- LC-MS/HRMS : Validates molecular weight (e.g., HRMS for exact mass matching) .

Q. How can researchers assess the compound’s preliminary biological activity?

Start with in vitro assays targeting receptors or enzymes linked to its structural motifs. For thiophene-benzamide hybrids, common screens include:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Replicate experiments under standardized conditions (e.g., pH, temperature) .

- Stability studies : Use HPLC to monitor degradation in buffer/DMSO over 24–72 hours .

- Meta-analysis : Compare results with structurally similar compounds (e.g., thiophene-amide derivatives) to identify trends .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationship (SAR)?

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using AutoDock or Schrödinger .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or bioactivity .

- MD simulations : Assess conformational stability in aqueous/lipid environments .

Q. What experimental designs are effective for probing the compound’s metabolic stability?

- In vitro hepatic microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .

- Reactive metabolite detection : Trapping studies with glutathione or cyanide to identify toxic intermediates .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- LogP adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP >4, improving solubility .

- Prodrug strategies : Mask the hydroxyl group with esters to enhance bioavailability .

- Plasma protein binding assays : Use equilibrium dialysis to assess unbound fraction .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.